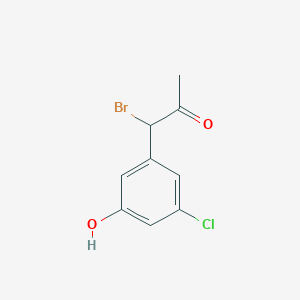
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO2. It is a brominated and chlorinated derivative of phenylpropanone, featuring a hydroxy group on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one can be synthesized through the bromination of 3-chlorophenylpropanone. The reaction typically involves the addition of bromine to 3-chlorophenylpropanone in the presence of a solvent and a catalyst. For instance, a reaction setup might include 33.7 grams of 3-chlorophenylpropanone, 16.8 grams of liquid bromine, 50.0 grams of solvent, and 0.75 grams of catalyst. The reaction is carried out at a controlled temperature of 15°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
Major Products Formed
Substitution: Products include amines or thioethers.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of brominated and chlorinated phenylpropanones on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the hydroxy group, contribute to its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloropropane: A simpler brominated and chlorinated compound used in organic synthesis.
1-Bromo-3-chloro-2-propanol: Another brominated and chlorinated compound with a hydroxy group, used in various chemical reactions.
Uniqueness
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenylpropanone structure, along with a hydroxy group
Propiedades
Fórmula molecular |
C9H8BrClO2 |
|---|---|
Peso molecular |
263.51 g/mol |
Nombre IUPAC |
1-bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,1H3 |
Clave InChI |
BILQDQQMUCPKQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC(=C1)Cl)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















